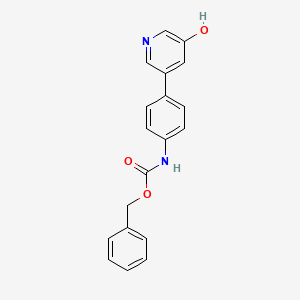
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine (5-4-t-BSHP) is an organic compound that belongs to the family of sulfamoylphenylpyridines. It is a synthetic compound that has been used in various scientific research applications due to its unique properties. 5-4-t-BSHP has been used in the synthesis of other organic compounds, as well as to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has been used in a variety of scientific research applications. It has been used as a building block in the synthesis of other organic compounds such as 5-methyl-2-hydroxy-4-t-butylsulfamoylphenylpyridine. It has also been used in the study of the biochemical and physiological effects of various compounds. Additionally, it has been used in the study of the mechanism of action of certain drugs and in the development of new therapeutic agents.
Wirkmechanismus
The mechanism of action of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is not fully understood. However, it is believed that it acts as a competitive inhibitor of certain enzymes, such as those involved in the production of prostaglandins. It is also believed to act as an antioxidant, protecting cells from oxidative damage.
Biochemical and Physiological Effects
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of certain enzymes, such as cyclooxygenase, which is involved in the production of prostaglandins. It has also been shown to act as an antioxidant, protecting cells from oxidative damage. Additionally, it has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% in laboratory experiments has several advantages. It is relatively inexpensive and easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively safe and has few side effects. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water, and it has a low solubility in organic solvents. Additionally, its mechanism of action is not fully understood, so it is difficult to predict the effects of its use in laboratory experiments.
Zukünftige Richtungen
The future of 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is promising. There are a number of potential future directions for its use in scientific research. For example, it could be used to study the biochemical and physiological effects of other compounds, to develop new therapeutic agents, or to study the mechanism of action of certain drugs. Additionally, it could be used in the synthesis of other organic compounds or in the development of new synthetic methods. Finally, it could be used in the study of the antioxidant properties of various compounds and in the development of new antioxidants.
Synthesemethoden
5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-t-butylsulfamoylphenol with 2-hydroxy-5-methylpyridine in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out at a temperature of between 80 and 100 °C for a period of 2-4 hours. The reaction product is then purified by column chromatography to yield 5-(4-t-Butylsulfamoylphenyl)-2-hydroxypyridine, 95% as a white solid.
Eigenschaften
IUPAC Name |
N-tert-butyl-4-(6-oxo-1H-pyridin-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)13-7-4-11(5-8-13)12-6-9-14(18)16-10-12/h4-10,17H,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQBPMCPFGDYVHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=C(C=C1)C2=CNC(=O)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Hydroxy-5-[3-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369078.png)

![3-Hydroxy-5-[4-(pyrrolidinylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369091.png)



![3-Hydroxy-2-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369140.png)



![2-Hydroxy-3-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369163.png)
![2-Hydroxy-4-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369165.png)
![2-Hydroxy-5-[4-(piperidin-1-ylsulfonyl)phenyl]pyridine, 95%](/img/structure/B6369171.png)
